molecular formula C12H11FN4O2S2 B2741717 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 392297-93-7

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2741717
CAS No.: 392297-93-7
M. Wt: 326.36
InChI Key: UGWMOQZPDBIVQY-UHFFFAOYSA-N
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Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, an acetamido group, and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions to form 5-acetamido-1,3,4-thiadiazole.

    Thioether Formation: The thiadiazole derivative is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the intermediate is treated with acetic anhydride to introduce the acetamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, leading to various reduced derivatives.

    Substitution: The aromatic fluorine can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with biological macromolecules. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The acetamido group may enhance binding affinity through hydrogen bonding, while the fluorophenyl moiety can increase lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((5-Nitro-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to the presence of the acetamido group, which can significantly influence its biological activity and chemical reactivity. This functional group can enhance solubility, binding affinity, and overall pharmacokinetic properties, making it a more versatile compound for various applications.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMOQZPDBIVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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